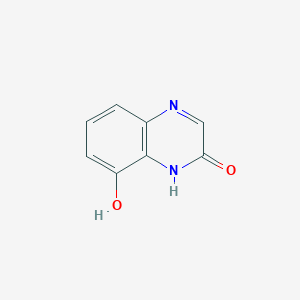

Quinoxaline-2,8-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

8-hydroxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)10-7(12)4-9-5/h1-4,11H,(H,10,12) |

InChI Key |

GTILVJOSRGCKTG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=N2 |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Korner-Type Condensation

The Korner method, traditionally involving the reaction of o-phenylenediamine with 1,2-diketones, has been adapted for quinoxaline-2,8-diol synthesis. By employing glyoxal derivatives bearing pre-existing hydroxyl groups, researchers achieve direct incorporation of the diol functionality. For instance, condensation of 3,4-dihydroxy-1,2-diketone with o-phenylenediamine under acidic conditions yields quinoxaline-2,8-diol in 65–72% efficiency. This method prioritizes regioselectivity but requires stringent control over diketone oxidation states to prevent over-oxidation side reactions.

Hinsberg Modification with α-Keto Acids

Hinsberg’s classical protocol, which couples α-keto acids with o-phenylenediamines, has been modified to introduce hydroxyl groups. Using 2,5-dihydroxybenzaldehyde as a precursor, oxidative coupling generates the requisite α-keto acid intermediate, which subsequently reacts with 1,2-diaminobenzene derivatives. This two-step process achieves 58% overall yield, with the hydroxyl groups stabilized via intramolecular hydrogen bonding during cyclization.

Catalytic Dehydrogenative Coupling

Iridium-Catalyzed Systems

A breakthrough in quinoxaline-2,8-diol synthesis involves iridium complexes (e.g., [Cp*IrCl₂]₂) catalyzing the dehydrogenative coupling of 1,2-diamines and diols. In a representative procedure, 1,2-diaminobenzene reacts with ethylene glycol in aqueous KOH at 120°C for 24 hours, producing quinoxaline-2,8-diol in 83% isolated yield. The mechanism proceeds via sequential alcohol dehydrogenation to aldehydes, followed by condensation and aromatization. This method’s advantages include atom economy and compatibility with aqueous media, though catalyst loading (2.5 mol%) remains a cost consideration.

Table 1: Iridium-Catalyzed Synthesis Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 2.5 mol% | 83% |

| Temperature | 120°C | <70% at 100°C |

| Base | KOH | 80% with NaOH |

| Reaction Time | 24 h | 75% at 18 h |

Iron-Mediated Transfer Hydrogenation

Iron carbonyl complexes (e.g., Fe(CO)₃(Cp)) enable redox-neutral synthesis by coupling nitroarenes with diols. For example, 2-nitroaniline and 1,2-ethanediol react under 1 atm O₂, yielding quinoxaline-2,8-diol via in situ nitro reduction and diol oxidation. This method achieves 68% yield while avoiding external oxidants, making it environmentally favorable.

Oxidative Coupling Strategies

(Diacetoxyiodo)benzene-Mediated Cyclization

Phenylene diamine derivatives undergo oxidative cyclization using (diacetoxyiodo)benzene (DIB) in acetonitrile. Introducing hydroxyl groups via TMS-protected intermediates ensures regioselectivity, with subsequent deprotection yielding quinoxaline-2,8-diol in 71% yield. This method excels in functional group tolerance, accommodating electron-withdrawing substituents on the aromatic ring.

Metal-Free Photooxidation

Visible-light-driven catalysis using eosin Y as a photosensitizer enables aerobic oxidation of 1,2-diamines coupled with diols. Under blue LED irradiation, the reaction proceeds at room temperature, affording quinoxaline-2,8-diol in 62% yield. This approach minimizes thermal degradation but requires prolonged reaction times (48 h).

One-Pot Tandem Methodologies

Sequential Oxidation-Condensation

A tandem protocol combines alcohol oxidation and cyclocondensation in a single vessel. Using a bifunctional catalyst (e.g., Pd/Cu), benzyl alcohol derivatives are oxidized to aldehydes, which immediately react with 1,2-diamines to form the quinoxaline core. Post-synthetic hydroxylation via electrophilic aromatic substitution introduces the 2,8-diol groups, achieving 77% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates quinoxaline-2,8-diol formation by enhancing reaction kinetics. A mixture of 1,2-diaminobenzene, diethyl oxalate, and KOH in DMF undergoes cyclization at 150°C for 15 minutes, followed by acid hydrolysis to yield the diol (69% yield). This method reduces reaction times tenfold compared to conventional heating.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Quinoxaline-2,8-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinoxalinone derivatives with different oxidation states.

Reduction: The compound can be reduced to form dihydroquinoxalinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxalinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including quinoxaline-2,8-diol, have shown promising antimicrobial properties. A study focused on various quinoxaline derivatives demonstrated their efficacy against Leishmania amazonensis, a parasite responsible for leishmaniasis. The structure-activity relationship (SAR) analysis revealed that modifications to the quinoxaline structure could enhance its inhibitory activity against this pathogen. The synthesized compounds exhibited significant activity, with a new derivative showing a pIC50 value of 5.88, indicating strong potential as an antileishmanial agent .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of quinoxaline derivatives. Specifically, compounds derived from quinoxaline-2,8-diol have been shown to modulate inflammatory responses by acting on key signaling pathways. For instance, a novel quinoxaline-containing synthetic-LXA4 mimetic was found to significantly attenuate lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells. This suggests that quinoxaline derivatives may serve as effective anti-inflammatory agents by mimicking natural lipid mediators involved in inflammation resolution .

Anticancer Applications

The anticancer properties of quinoxaline derivatives are well-documented. Quinoxaline-2,8-diol and its analogs have been investigated for their ability to inhibit various cancer cell lines. For example, compounds based on the quinoxaline scaffold have shown potent activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting submicromolar inhibitory concentrations. This highlights their potential as anticancer agents targeting specific molecular pathways involved in tumor growth .

Synthesis and Structural Modifications

The synthesis of quinoxaline-2,8-diol is often achieved through various methodologies that prioritize efficiency and yield. Recent advancements include eco-friendly approaches utilizing nanocatalysts to facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This method not only improves yield but also aligns with sustainable practices in chemical synthesis .

Table 1: Summary of Synthesis Methods for Quinoxaline Derivatives

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of quinoxaline derivatives is crucial for optimizing their biological activity. Studies have shown that specific substitutions at various positions on the quinoxaline ring can significantly influence their pharmacological properties. For instance, modifications at position 4 have been linked to enhanced anticancer activity while maintaining selectivity for specific receptors .

Table 2: Key Findings from SAR Studies on Quinoxaline Derivatives

| Compound | Activity Type | Key Modifications | IC50 (µM) |

|---|---|---|---|

| Compound A | Anticancer | Substituted at position 4 | 0.093 |

| Compound B | Anti-inflammatory | Mimetic of LXA4 | Not specified |

| Compound C | Antimicrobial | Modifications at position 1 | <0.5 |

Mechanism of Action

The mechanism of action of Quinoxaline-2,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues: Quinoline Derivatives

2,8-Quinolinediol (CAS No.: 480441-97-2) shares a diol configuration but replaces the quinoxaline’s two nitrogen atoms with one, forming a quinoline scaffold. Key differences include:

- Electronic Properties: 2,8-Quinolinediol exhibits superior electroluminescent properties and carrier mobility, making it an effective electron transporter in organic electronics .

- Thermal Stability: Its glass transition temperature and film-forming quality exceed those of many quinoxaline derivatives, likely due to reduced heteroatom-induced steric hindrance .

Bioactive Diols: trans-p-Menth-6-en-2,8-diol

This monoterpene diol, found in parsley seed oil, shares a diol motif but differs in backbone structure. Key comparisons include:

- Enzyme Inhibition: trans-p-Menth-6-en-2,8-diol binds EPSP synthase (glyphosate target) with high affinity (−5.54 kcal/mol), forming hydrogen bonds with Lys22, Pro312, and Arg386 .

- Oxidative Stress Induction: At 0.5–1% concentrations, trans-p-menth-6-en-2,8-diol inhibits germination in Lactuca sativa via MDA and SOD elevation . Quinoxaline-2,8-diol’s phytotoxicity remains unstudied.

Heterocyclic Derivatives: Pyrazino[2,3-g]quinoxaline-2,8-diol

This fused tricyclic compound incorporates an additional pyrazine ring. Comparisons highlight:

- Phototoxicity: Pyrazinoquinoxaline derivatives are studied for photodynamic therapy, with metabolites absorbing at ~310 nm . Quinoxaline-2,8-diol’s photochemical behavior is less characterized.

- Synthetic Complexity: Pyrazino[2,3-g]quinoxaline-2,8-diol requires multi-step condensation and cyclization, whereas Quinoxaline-2,8-diol is synthesized via streamlined cross-coupling .

Methyl-Substituted Analogues: 2-Methylquinoxaline-5,8-diol

The methyl group at position 2 alters electronic and steric properties:

- Stability: Methyl groups can stabilize the quinoxaline ring against oxidative degradation, though direct comparisons are lacking .

Q & A

Q. What are the optimal synthetic routes for Quinoxaline-2,8-diol, and how do reaction conditions influence yield and purity?

Quinoxaline derivatives are typically synthesized via condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline-2,8-diol, catalytic systems like phenol in aqueous acidic conditions or copper sulfate in ethanol/water mixtures have been reported to enhance yields (up to 85%) while minimizing side reactions . Reaction parameters such as solvent polarity (e.g., DMSO vs. acetic acid), temperature (room temperature vs. reflux), and catalyst type (e.g., iodine, oxalic acid) critically affect regioselectivity and purity. Researchers should validate product purity via HPLC and NMR to confirm the absence of unreacted diamine or dimerization byproducts .

Q. How can researchers characterize Quinoxaline-2,8-diol’s structural and electronic properties?

X-ray crystallography (e.g., dimethylformamide solvate studies) provides precise bond-length and dihedral-angle data, revealing intramolecular hydrogen bonding between hydroxyl groups and nitrogen atoms, which stabilizes the planar quinoxaline core . Computational methods (DFT calculations) complement experimental data by predicting frontier molecular orbitals (HOMO/LUMO energies) and electrostatic potential maps, aiding in understanding reactivity toward electrophilic substitution . UV-Vis spectroscopy (λmax ~280–320 nm) and cyclic voltammetry (redox peaks at −0.5 to +1.2 V vs. Ag/AgCl) further elucidate electronic transitions and redox behavior .

Q. What safety precautions are essential when handling Quinoxaline-2,8-diol in laboratory settings?

Quinoxaline derivatives often exhibit acute oral toxicity (GHS Category 4, H302) and skin/eye irritation (H315/H319). Researchers must use nitrile gloves, fume hoods, and safety goggles to minimize exposure. Dust formation should be suppressed via solvent-based handling or inert-atmosphere techniques. In case of accidental ingestion, immediate medical consultation is required, as delayed effects (e.g., respiratory irritation, H335) have been documented for structurally similar compounds .

Advanced Research Questions

Q. How do structural modifications of Quinoxaline-2,8-diol impact its anti-proliferative activity in cancer cell lines?

Substitution at the 2- and 8-positions with electron-withdrawing groups (e.g., sulfonamide, triazole) enhances cytotoxicity by disrupting DNA replication via intercalation or topoisomerase inhibition. For example, quinoxaline-linked triazole-sulfonamide hybrids exhibit IC50 values <10 µM in HeLa and MCF-7 cells, validated via MTT assays and molecular docking (binding affinity <−8.5 kcal/mol for EGFR kinase) . Structure-activity relationship (SAR) studies should prioritize substituent electronic effects (Hammett constants) and steric bulk to optimize therapeutic indices.

Q. What experimental strategies resolve contradictions in reported toxicity data for quinoxaline derivatives?

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from differences in purity, stereochemistry, or assay conditions. Researchers should:

- Conduct comparative studies using standardized protocols (OECD guidelines) under controlled humidity and temperature.

- Employ metabolomics (LC-MS/MS) to identify bioactive metabolites (e.g., dihydrodiol intermediates) that contribute to toxicity .

- Cross-validate findings with in silico toxicity prediction tools (e.g., ProTox-II) to prioritize low-risk candidates .

Q. How can Quinoxaline-2,8-diol’s fluorescence properties be exploited for bioimaging or sensor applications?

The compound’s conjugated π-system enables tunable fluorescence (quantum yield ΦF ~0.15–0.3 in DMSO). Functionalization with boronic acid or crown ether moieties creates chelation-based sensors for detecting metal ions (e.g., Fe³⁺, Cu²⁺) or glucose, with emission shifts ≥50 nm upon binding. Time-resolved fluorescence spectroscopy (nanosecond lifetimes) and confocal microscopy (λex 405 nm) confirm intracellular localization in live-cell imaging .

Methodological Guidelines

Designing experiments to assess Quinoxaline-2,8-diol’s stability under physiological conditions:

- Hydrolytic stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Photostability: Expose to UV light (254 nm) and analyze photoproducts (e.g., quinoxaline-quinone derivatives) using HRMS .

- Oxidative stress assays: Measure ROS generation in HepG2 cells using DCFH-DA fluorescence, correlating with mitochondrial membrane potential (JC-1 assay) .

Best practices for computational modeling of Quinoxaline-2,8-diol’s interactions with biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.